molecular formula C12H15NO3 B8185574 Benzyl methyl(3-oxopropyl)carbamate

Benzyl methyl(3-oxopropyl)carbamate

Cat. No.: B8185574
M. Wt: 221.25 g/mol
InChI Key: ASDHGXFBSTYSEC-UHFFFAOYSA-N
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Description

Benzyl methyl(3-oxopropyl)carbamate is an organic compound with the molecular formula C12H15NO3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a carbamate group, which is a functional group commonly used in the protection of amines during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl methyl(3-oxopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with methylamine and 3-oxopropylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl methyl(3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl methyl(3-oxopropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs with carbamate functional groups.

    Industry: The compound is used in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of benzyl methyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is crucial in medicinal chemistry, where carbamate-containing drugs are designed to target specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: Benzyl methyl(3-oxopropyl)carbamate is unique due to the presence of both benzyl and 3-oxopropyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and pharmaceutical applications .

Properties

IUPAC Name

benzyl N-methyl-N-(3-oxopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(8-5-9-14)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7,9H,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDHGXFBSTYSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC=O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of phenylmethyl [3,3-bis(ethyloxy)propyl]methylcarbamate (2.982 g, 10.1 mmol) and TFA (15 mL) was stirred at ambient temperature for 30 min. The reaction was evaporated in vacuo and the residue was purified on silica gel eluting with 30% EtOAc in hexanes to provide the product as an oil: 1H NMR (d6-DMSO) δ 9.63 (1H, s), 7.26-7.36 (5H, m), 5.02 (2H, b), 3.48 (2H, b), 2.75-2.85 (3H, m), 2.64 (2H, b); ES+ MS: 244 (M+Na+).
Name
phenylmethyl [3,3-bis(ethyloxy)propyl]methylcarbamate
Quantity
2.982 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

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